molecular formula C16H20N2O2S B7533657 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide

Cat. No.: B7533657
M. Wt: 304.4 g/mol
InChI Key: QZSKIEIALQSLHY-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide typically involves the reaction of 2-mercaptobenzoxazole with N-cyclohexylpropanamide under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group of 2-mercaptobenzoxazole, followed by nucleophilic substitution with N-cyclohexylpropanamide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the benzoxazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is unique due to its specific combination of the benzoxazole ring and the cyclohexylpropanamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11(15(19)17-12-7-3-2-4-8-12)21-16-18-13-9-5-6-10-14(13)20-16/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSKIEIALQSLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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